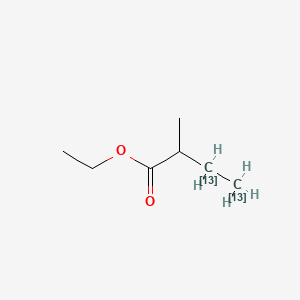
Ethyl 2-methylbutanoate-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methylbutanoate-13C2, also known as ethyl 2-methylbutyrate-13C2, is a stable isotope-labeled compound. It is an ester derived from butanoic acid, with the molecular formula C7H14O2. This compound is particularly significant in scientific research due to its incorporation of carbon-13 isotopes, which are used as tracers in various studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methylbutanoate-13C2 is synthesized through esterification reactions involving butanoic acid and ethanol. The process typically involves the use of a catalyst, such as sulfuric acid, to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure compound. The use of carbon-13 labeled precursors is essential to ensure the incorporation of the isotope into the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methylbutanoate-13C2 undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding acids and alcohols.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed.
Major Products Formed:
Oxidation: Butanoic acid and ethanol.
Reduction: 2-methylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methylbutanoate-13C2 is widely used in scientific research, including:
Chemistry: As a tracer in reaction mechanism studies to track the movement of carbon atoms.
Biology: In metabolic studies to understand the pathways involving carbon atoms.
Medicine: In drug development to study the pharmacokinetics and metabolism of drugs.
Industry: In the development of new materials and chemicals, particularly in the field of isotopic labeling
Mechanism of Action
The mechanism of action of ethyl 2-methylbutanoate-13C2 involves its role as a tracer. The carbon-13 isotopes allow researchers to track the compound’s movement and transformation in various chemical and biological systems. This helps in understanding the molecular targets and pathways involved in different processes .
Comparison with Similar Compounds
Ethyl 2-methylbutanoate: The non-labeled version of the compound.
Ethyl 2-methylbutanoate-d9: A deuterium-labeled version.
Butanoic acid, 3-methyl-, ethyl ester: A structural isomer with similar properties
Uniqueness: Ethyl 2-methylbutanoate-13C2 is unique due to its incorporation of carbon-13 isotopes, making it particularly valuable in isotopic labeling studies. This distinguishes it from its non-labeled and deuterium-labeled counterparts, which do not provide the same level of detail in tracing studies .
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
132.17 g/mol |
IUPAC Name |
ethyl 2-methyl(3,4-13C2)butanoate |
InChI |
InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/i1+1,4+1 |
InChI Key |
HCRBXQFHJMCTLF-VFZPYAPFSA-N |
Isomeric SMILES |
CCOC(=O)C(C)[13CH2][13CH3] |
Canonical SMILES |
CCC(C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


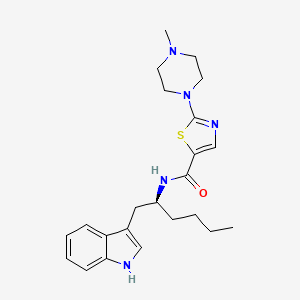
![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)
![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)
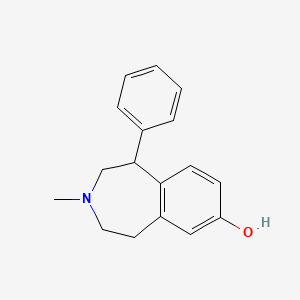
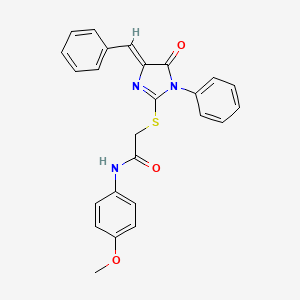

![(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12382592.png)
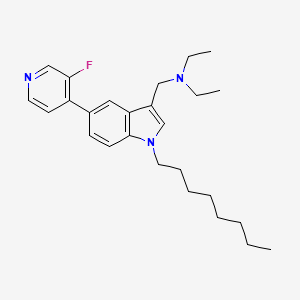
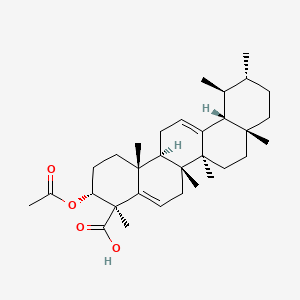
![2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide](/img/structure/B12382607.png)
![methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate](/img/structure/B12382622.png)
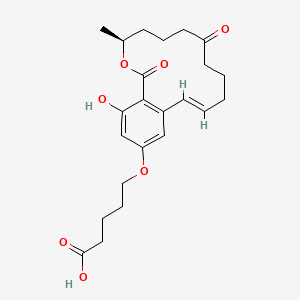
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B12382627.png)

